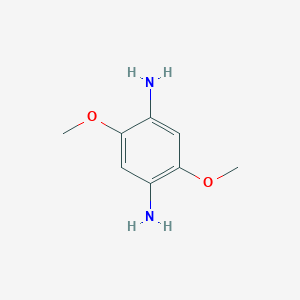

2,5-ジメトキシベンゼン-1,4-ジアミン

概要

説明

The compound 4-Amino-2,5-dimethoxyaniline is a chemical of interest in various fields of research due to its potential applications and structural properties. While the provided papers do not directly discuss 4-Amino-2,5-dimethoxyaniline, they do provide insights into related compounds and their synthesis, molecular structure, and chemical properties, which can be informative for a comprehensive analysis of 4-Amino-2,5-dimethoxyaniline.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one involves a degradation process followed by chlorination and treatment with ammonia . Another example is the synthesis of 2-Amino-4,5-Dimethylbenzoic Acid from 3,4-dimethyl aniline, which includes condensation, cyclization, and oxidation steps . These methods highlight the complexity and precision required in synthesizing such compounds, which would be similar for 4-Amino-2,5-dimethoxyaniline.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Amino-2,5-dimethoxyaniline is often elucidated using spectroscopic techniques and X-ray crystallography. For example, the structure of a bicyclic ortho-aminocarbonitrile derivative was determined using FT-IR, 1H NMR, and single crystal X-ray diffraction studies . Such detailed structural analysis is crucial for understanding the properties and potential applications of the compound.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar functional groups to 4-Amino-2,5-dimethoxyaniline can be complex, involving intermolecular and intramolecular interactions. For instance, hydrogen-bonded dimers and sheets were observed in the structures of 3-amino-4-anilino-1H-isochromen-1-one and its derivatives, demonstrating the importance of hydrogen bonding in the stability and reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The paper on the bicyclic ortho-aminocarbonitrile derivative provides a comprehensive analysis of its properties, including molecular electrostatic potential, Mulliken charges, and frontier molecular orbital analysis, which are essential for predicting reactivity and interactions with other molecules . Additionally, the ability of dendrimers incorporating 4-(n-octyloxy)aniline to self-assemble into nano-aggregates indicates the significance of molecular design in dictating physical properties .

科学的研究の応用

アゾ染料の脱色と生分解

この化合物は、Streptomyces albidoflavus 3MGHによる様々な機能性繊維アゾ染料の脱色と生分解の研究に使用されてきました . この研究は、S.albidoflavus 3MGHが様々なアゾ染料の効率的な脱色と分解に潜在力を持つことを示しました .

ベンゾイミダゾール誘導体の合成

2,5-ジメトキシベンゼン-1,4-ジアミンは、医薬品用途において重要なベンゾイミダゾール誘導体の合成における構成ブロックとして使用されます.

蛍光性ベンゾイミダゾール誘導体

1,2-ジアミノ-4,5-ジメトキシベンゼンは、アルデヒドと反応して、励起/発光スペクトルが361/448 nmの高度に蛍光性のベンゾイミダゾール誘導体を生成する芳香族ジアミンです .

ストレス化合物の検出

この化合物は、グリキシルアルデヒドやメチルグリキシルアルデヒドなどのストレス化合物を含むケトンやカルボニルと反応して、蛍光性付加物を形成し、それらは逆相高速液体クロマトグラフィーによって分離および定量することができます .

バイオベースエポキシ熱硬化性樹脂の硬化剤

メチル化ジバニリルアミン (MDVA) および 3,4-ジメトキシジアニリン (DMAN) は、この化合物から合成することができ、バイオベースのエポキシ熱硬化性樹脂の設計のための硬化剤として試験されました . これらの新規バニリン系アミンから得られたエポキシ熱硬化性樹脂は、ガラス転移温度とチャー残渣という点で有望な熱機械的特性を示しました .

ポリ(2,5-ジメトキシアニリン)ナノプレートの作製

この化合物は、様々な有機スルホン酸を用いて、高度に結晶性のポリ(2,5-ジメトキシアニリン)ナノプレートを作製するために使用されてきました .

作用機序

While the specific mechanism of action for 4-Amino-2,5-dimethoxyaniline is not available, amines in general are known to interact with various biological targets. For example, aminopyrimidines and derivatives, which are organic compounds containing an amino group attached to a pyrimidine ring, have been studied for their pharmacological properties .

Safety and Hazards

将来の方向性

There is renewed interest in the aminoglycoside class, including the development of new molecules with potent activity against otherwise highly resistant pathogens . Furthermore, the synthesis of analogs of flavones, coumarins, azocanes, chalcones, and aurones, which are frequently studied as lead compounds in drug discovery, has been reported .

特性

IUPAC Name |

2,5-dimethoxybenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVOBTLEKSQTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170105 | |

| Record name | 4-Amino-2,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17626-02-7 | |

| Record name | 4-Amino-2,5-dimethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017626027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2,5-DIMETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F69XR9HP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

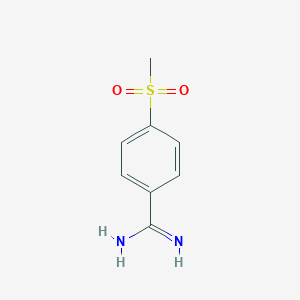

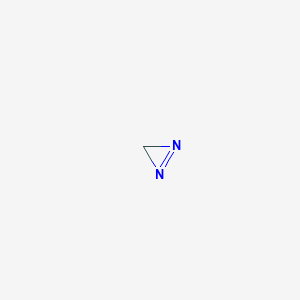

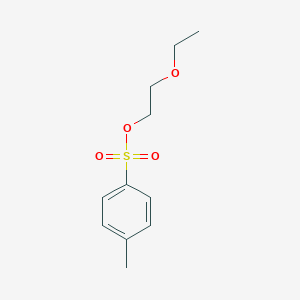

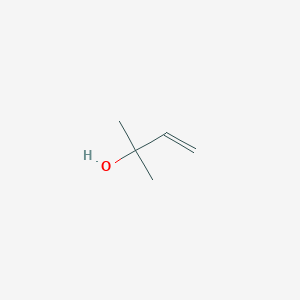

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

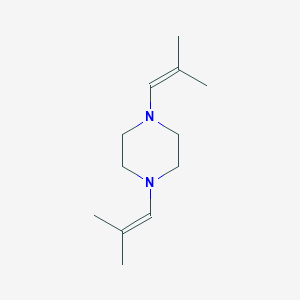

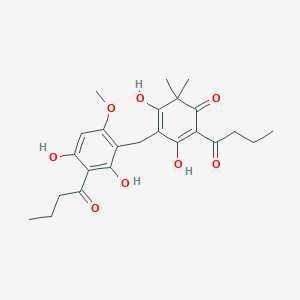

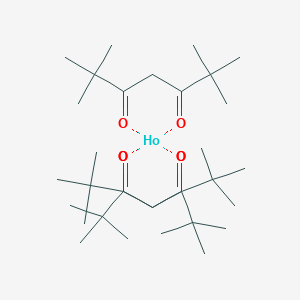

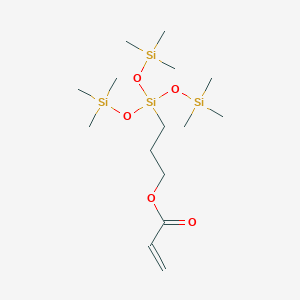

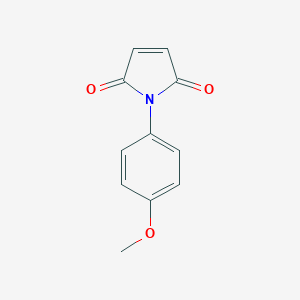

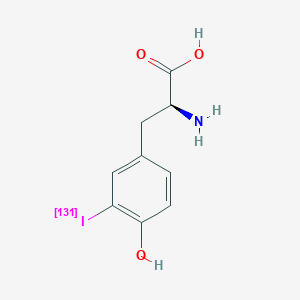

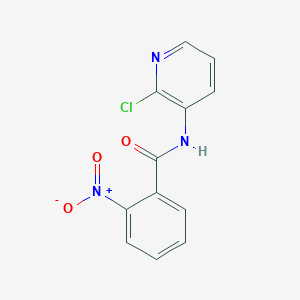

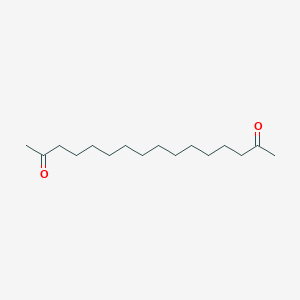

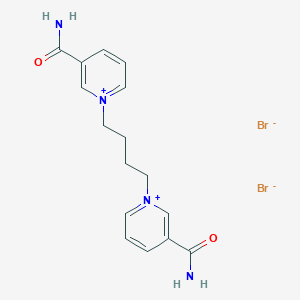

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)